![molecular formula C6H6N4O2 B2575198 2-Methyl-1h-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid CAS No. 208772-67-2](/img/structure/B2575198.png)

2-Methyl-1h-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

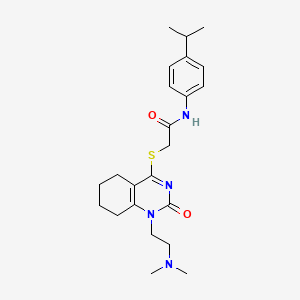

“2-Methyl-1h-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid” is a heterocyclic organic compound . It has a molecular weight of 166.14 . The IUPAC name for this compound is 2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N4O2/c1-3-8-5-4(6(11)12)2-7-10(5)9-3/h2H,1H3,(H,8,9)(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Synthesis and Chemical Transformations

DBU Mediated Synthesis of Pyrazolo-Triazole Derivatives

A series of novel alkyl 5-hydroxy-7-aryl-5-methyl-1,3-dioxo-2-phenyl hexahydropyrazolo[1,2-a][1,2,4]triazole-6-carboxylates and alkyl 5-aryl-7-methyl-1,3-dioxo-2-phenyl-1,2,3,5-tetra hydropyrazolo[1,2-a][1,2,4]triazole-6-carboxylates have been synthesized using a DBU mediated one-pot reaction. The dehydration of hydroxy pyrazolo[1,2-a][1,2,4]triazoles using conc. H2SO4 yielded dehydrated pyrazolo[1,2-a][1,2,4]triazoles. This process offers operational simplicity and moderate conditions (Gupta, Saluja, & Khurana, 2016).

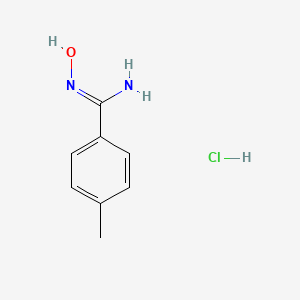

Synthesis of 1,2,4-Triazolo-Thiadiazoles

1,2,4-triazolo()-1,3,4-thiadiazoles are noteworthy for their special biological activities. A method to prepare twelve compounds by reacting 3-alkyl/aryl-4-amino 5-mercapto-1,2,4-triazoles with 1-phenyl-3-methyl-5-chloro pyrazole-4-carboxylic acid was described. The structural assignments were confirmed by elemental analysis, IR, and ~1H NMR, highlighting their spectral properties (Fang-ming, 2005).

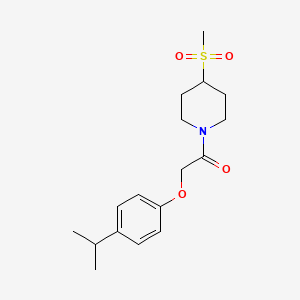

Synthesis of Pyrazolo-Triazolo-Triazines

The creation of compounds in the pyrazolo-triazole condensed systems is scientifically attractive due to the significant possibilities of chemical transformation involving these cycles. The synthesis involved multi-step reactions leading to 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines. The study highlighted the influence of synthesized compounds on the activity of lanosterol-14α-demethylase, indicating their potential fungistatic and fungicidal effects (Fedotov & Hotsulia, 2022).

Biological Applications and Properties

Antimicrobial and Anticancer Properties of Pyrazolo-Triazole Compounds

1,2,4-triazole linked to pyrazole derivatives demonstrated significant antibacterial and anticancer activity. Some compounds showcased potent cytotoxicity against various cancer cell lines, with specific compounds revealing high potency against certain cancer cell lines. This study underlined the importance of fused 1,2,4-triazoles linked to pyrazole in medicinal chemistry due to their diverse biological properties (Mallisetty et al., 2022).

Antimicrobial Activity of Pyrazole-Triazole Hybrids

The study synthesized a series of pyrazolo[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and evaluated their in vitro activities against certain strains of bacteria and fungi. Compounds with specific substituents displayed marked inhibition of bacterial and fungal growth, comparable to standard treatments (Sanjeeva Reddy et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .

Mode of Action

It is plausible that it interacts with its targets, such as cdk2, by binding to the active site, thereby inhibiting its function . This interaction could lead to changes in the cell cycle progression, potentially leading to cell cycle arrest .

Biochemical Pathways

Given its potential inhibition of cdk2, it may affect the cell cycle regulation pathway . The downstream effects of this could include cell cycle arrest and apoptosis, which could potentially inhibit the growth of cancer cells .

Result of Action

Based on its potential inhibition of cdk2, it could lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .

properties

IUPAC Name |

2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-3-8-5-4(6(11)12)2-7-10(5)9-3/h2H,1H3,(H,8,9)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEJUBUNEPUDQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2575116.png)

![N-[3-methyl-5-((Z)-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}vinyl)isoxazol-4-yl]acetamide](/img/structure/B2575120.png)

![Methyl 8-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2575130.png)

![N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2575133.png)

![4-{[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methoxypropyl)benzamide](/img/no-structure.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2575135.png)

![N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B2575137.png)